molecular formula C17H16BrFN2O3S B2904705 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954607-94-4

4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2904705
CAS RN: 954607-94-4
M. Wt: 427.29
InChI Key: MXZZCVAGBDTRQI-UHFFFAOYSA-N
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Description

“4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It’s part of a class of compounds that have been studied for their pharmacological activities . The molecule is U-shaped, with the central fragment having a torsion angle of 68.4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by physicochemical properties and spectroanalytical data . The molecule is U-shaped, with the central fragment having a torsion angle of 68.4 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” are not available, similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Scientific Research Applications

Photodynamic Therapy Applications

A key application area for derivatives of benzenesulfonamide, including compounds structurally related to 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, is in photodynamic therapy (PDT) for cancer treatment. Studies have shown that zinc phthalocyanine substituted with benzenesulfonamide derivatives exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them potential Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their significant therapeutic potential (Pişkin, Canpolat, & Öztürk, 2020) (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Anticancer Properties

Sulfonamide-derived compounds have been extensively explored for their antimicrobial and anticancer properties. For instance, novel sulfonamide ligands and their transition metal complexes have shown moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011). Moreover, derivatives like 4-(2-substituted hydrazinyl)benzenesulfonamides have demonstrated inhibitory effects against carbonic anhydrase, suggesting potential therapeutic applications (Gul et al., 2016).

Fluorescence and Detection Applications

The structural features of benzenesulfonamide derivatives, including those similar to 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, allow for applications in fluorescence-based detection, particularly for zinc(II) ions. These applications are crucial for studying intracellular zinc, highlighting the compound's utility in biochemical research (Kimber et al., 2001).

Enzyme Inhibition Studies

Sulfonamide derivatives are also significant in enzyme inhibition studies, particularly targeting cyclooxygenase enzymes. These studies are essential for developing new therapeutic agents for conditions like inflammation and cancer. The introduction of specific functional groups can enhance the selectivity and potency of these inhibitors, suggesting a pathway for the development of novel drugs (Hashimoto et al., 2002).

Future Directions

The future directions for this compound could involve further studies on its pharmacological activities. Similar compounds have shown promising antimicrobial activity and anticancer activity against certain types of cancer cells . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

4-bromo-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3S/c18-13-1-7-16(8-2-13)25(23,24)20-10-12-9-17(22)21(11-12)15-5-3-14(19)4-6-15/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZZCVAGBDTRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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